4-(Pyridin-3-yl)pyridin-3-amine
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Overview
Description
4-(Pyridin-3-yl)pyridin-3-amine is a heterocyclic organic compound that features two pyridine rings connected by an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)pyridin-3-amine typically involves the coupling of two pyridine derivatives. One common method is the reaction of 3-bromopyridine with 3-aminopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature range of 80-120°C for several hours to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity for subsequent applications.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced amine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-(Pyridin-3-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation. The pathways involved often include signal transduction cascades that regulate cellular processes like apoptosis and cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)pyrimidin-4-amine: This compound is structurally similar but contains a pyrimidine ring instead of a second pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: These compounds feature a fused pyrazole and pyridine ring system and are known for their diverse biological activities, including anticancer properties.
Uniqueness
4-(Pyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug discovery and materials science, offering opportunities for the development of novel compounds with enhanced biological and physical properties.
Properties
Molecular Formula |
C10H9N3 |
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Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C10H9N3/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h1-7H,11H2 |
InChI Key |
YMXWLIXQRVSQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=NC=C2)N |
Origin of Product |
United States |
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